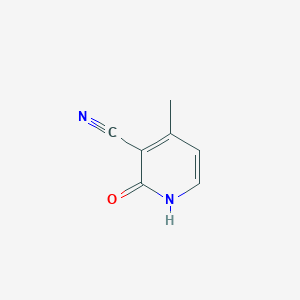

3-Cyano-4-methyl-2-pyridone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJRLWNOZDULKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442322 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93271-59-1 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Cyano-4-methyl-2-pyridone CAS number and structure

An In-depth Technical Guide to 3-Cyano-4-methyl-2-pyridone for Advanced Research and Development

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a pyridone core functionalized with cyano and methyl groups, imparts a chemical reactivity profile that is highly sought after for the construction of complex molecular architectures. The 2-pyridone scaffold itself is a well-established "privileged structure" in drug discovery, appearing in numerous pharmaceutical agents with diverse therapeutic activities.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, covering its core chemical identity, synthesis, analytical characterization, key applications, and essential safety protocols.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is cataloged under a specific CAS (Chemical Abstracts Service) number, which provides an unambiguous identifier for this chemical substance.

| Identifier | Value | Source |

| CAS Number | 93271-59-1 | [3][4] |

| IUPAC Name | 2-hydroxy-4-methylnicotinonitrile | [3] |

| Molecular Formula | C₇H₆N₂O | [3][4][5] |

| Molecular Weight | 134.14 g/mol | [4][5] |

| Physical Form | Light yellow to yellow solid | [3][5] |

| Storage | Room temperature, dry, inert atmosphere | [3][4][5] |

Chemical Structure

The structure consists of a pyridin-2-one ring, substituted with a cyano group at position 3 and a methyl group at position 4. The pyridone ring exists in tautomeric equilibrium between the keto (pyridone) and enol (hydroxypyridine) forms, with the pyridone form generally predominating in the solid state.

Caption: Chemical structure of this compound.

Synthesis Methodology: A Mechanistic Approach

The synthesis of 3-cyano-2-pyridones is most commonly achieved through a variation of the Guareschi-Thorpe reaction. This method relies on the condensation of a β-keto compound with cyanoacetamide in the presence of a basic catalyst. The causality behind this choice lies in the high reactivity of the active methylene group in cyanoacetamide and the electrophilic nature of the carbonyl carbons in the β-keto partner, facilitating a robust and high-yield cyclization.

Experimental Protocol: Base-Catalyzed Cyclocondensation

This protocol describes the synthesis of this compound from 2-methyl-3-oxobutanal (or a suitable precursor) and cyanoacetamide.

-

Reagent Preparation : In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1.0 eq) in absolute ethanol.

-

Catalyst Addition : Add a catalytic amount of a base, such as piperidine or potassium hydroxide (e.g., 0.1-0.2 eq). The base acts as a catalyst by deprotonating the active methylene group of cyanoacetamide, generating a nucleophilic carbanion necessary for initiating the reaction.

-

Substrate Addition : To the stirred solution, add 2-methyl-3-oxobutanal (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Execution : Heat the reaction mixture to reflux (typically around 80°C for ethanol) and maintain for 4-6 hours.[6] Progress can be monitored using Thin Layer Chromatography (TLC). The prolonged heating ensures the completion of both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.

-

Product Isolation : Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Purification : Collect the resulting solid precipitate by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.[6]

-

Drying : Dry the purified solid under vacuum to yield this compound. Further recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed to obtain a product of high purity.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The combination of spectroscopic methods provides an unambiguous structural confirmation.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the pyridone N-H proton (broad singlet), the vinyl proton on the ring, and the methyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), cyano carbon (C≡N), sp² carbons of the pyridone ring, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands: N-H stretch (~3100-2800 cm⁻¹), C≡N stretch (2215–2216 cm⁻¹), C=O stretch (1653–1674 cm⁻¹).[6][7] |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight (134.14). |

| Purity (HPLC) | A major peak indicating high purity (often >98%).[8] |

Applications in Research and Development

The utility of this compound is not in its final application, but in its role as a versatile intermediate for creating more complex, high-value molecules.

-

Pharmaceutical Synthesis : It is a key intermediate for producing pharmaceuticals, especially those targeting neurological disorders.[5] The structure serves as a scaffold to build compounds with potential anti-inflammatory and analgesic properties.[5] The broader 2-pyridone class includes blockbuster drugs like the cardiotonic agents Milrinone and Amrinone, highlighting the therapeutic potential of this core structure.[1]

-

Agrochemicals : The compound is employed in the research and development of new pesticides and herbicides.[5] The nitrogen-containing heterocyclic core is a common feature in many effective agrochemicals.

-

Material Science : Its rigid, planar structure and functional groups make it a valuable monomer or additive for designing advanced polymers and coatings with specific functional characteristics.[5]

-

Dye Industry : The 2-pyridone core is significant in the industrial production of disperse azo dyes.[1]

Caption: Key application pathways for this compound.

Safety and Handling Protocols

Ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Identification:

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Signal Word : Warning.[3]

Standard Operating Procedure for Safe Handling

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.[9][10]

-

Ventilation : Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Handling : Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9] Minimize dust generation.

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible substances.[5][9]

-

Spill Response : In case of a spill, ventilate the area and clean up immediately using appropriate absorbent materials. Avoid runoff into waterways.[10]

-

Disposal : Dispose of the chemical and its container at an approved waste disposal plant, following all local and national regulations.[9]

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][9]

Conclusion

This compound is a compound of significant strategic value in chemical R&D. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a cornerstone intermediate for developing novel pharmaceuticals, agrochemicals, and materials. Understanding its chemical properties, synthesis pathways, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in a safe and effective manner.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 93271-59-1 [sigmaaldrich.com]

- 4. 93271-59-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone | 28141-13-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Cyano-4-methyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-methyl-2-pyridone (CAS No. 93271-59-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted 2-pyridone core is a key pharmacophore in a variety of biologically active molecules.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry and as a scaffold for novel therapeutics. Spectroscopic analysis provides the fundamental data required for this characterization.

This guide offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. The interpretation of this data is grounded in established principles and supported by comparative data from closely related analogues found in the scientific literature.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in this compound, including a pyridone ring, a nitrile group, and a methyl substituent, gives rise to a distinct spectroscopic fingerprint. The tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms is a key consideration, with the lactam form generally predominating in both solution and solid states.[1]

Caption: Relationship between molecular structure and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of pyridone derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, pyridone ring, and N-H protons. Based on data from analogous structures, the following chemical shifts can be anticipated:[2]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ (at C4) | ~2.2 | Singlet | The methyl group at the C4 position is expected to be a singlet. |

| -H (at C5) | ~6.1 - 6.3 | Doublet | This proton is coupled to the proton at the C6 position. |

| -H (at C6) | ~7.2 - 7.5 | Doublet | This proton is coupled to the proton at the C5 position. |

| N-H | ~12.0 - 13.0 | Broad Singlet | The chemical shift of the N-H proton is highly dependent on the solvent and concentration due to hydrogen bonding. |

The downfield shift of the pyridone ring protons is attributed to the anisotropic effect of the aromatic ring system and the electron-withdrawing nature of the carbonyl and cyano groups.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts, based on data from similar 3-cyano-2-pyridone derivatives, are summarized below:[1]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₃ (at C4) | ~18 - 20 | The methyl carbon appears in the aliphatic region. |

| C3 | ~100 - 105 | This quaternary carbon is shielded. |

| C5 | ~105 - 110 | This methine carbon is in the olefinic region. |

| C≡N | ~115 - 120 | The nitrile carbon is characteristically found in this region. |

| C4 | ~140 - 145 | This quaternary carbon is deshielded due to the attachment of the methyl group and its position in the ring. |

| C6 | ~150 - 155 | This methine carbon is deshielded due to its proximity to the nitrogen and carbonyl group. |

| C=O (C2) | ~160 - 165 | The carbonyl carbon is the most downfield signal due to the strong deshielding effect of the oxygen atom. |

The precise chemical shifts can be influenced by the solvent and any intermolecular interactions.

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is from 4000 to 400 cm⁻¹.

-

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The anticipated vibrational frequencies are detailed below, with reference to similar compounds:[1][2]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 2800 | Medium, Broad | This broad absorption is characteristic of a hydrogen-bonded N-H group in the solid state. |

| C-H Stretch (Aromatic/Olefinic) | 3100 - 3000 | Medium | Corresponds to the C-H bonds of the pyridone ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Corresponds to the C-H bonds of the methyl group. |

| C≡N Stretch | 2220 - 2210 | Strong, Sharp | The nitrile group gives a very characteristic and easily identifiable sharp peak. |

| C=O Stretch (Amide I) | 1675 - 1635 | Strong, Sharp | This is a prominent band for the pyridone carbonyl group. Its position can be influenced by hydrogen bonding. |

| C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the pyridone ring. |

| C-H Bend | 1450 - 1350 | Medium | Bending vibrations of the methyl and ring C-H groups. |

The presence of a strong carbonyl absorption and a broad N-H stretch provides compelling evidence for the predominance of the 2-pyridone tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of this compound.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol is standard for acquiring UV-Vis spectra:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to an appropriate concentration for measurement (typically in the micromolar range).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200 to 500 nm.

-

UV-Vis Spectral Data and Interpretation

The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated pyridone system. Based on data for structurally similar 3-cyano-2-pyridones, multiple absorption maxima (λmax) can be anticipated.[1]

| Transition Type | Expected λmax (nm) | Notes |

| π → π | ~220 - 280 | These transitions, typically of high intensity, arise from the conjugated π-system of the pyridone ring. |

| π → π / n → π | ~300 - 370 | A lower intensity, broader band at longer wavelengths is expected, which may be a combination of π → π and n → π* transitions. |

The exact position and intensity of these absorption bands are sensitive to the solvent polarity, which can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and UV-Vis techniques provides a detailed and validated understanding of its molecular structure and electronic properties. The data presented in this guide, supported by literature precedents for analogous compounds, serves as a reliable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This foundational knowledge is critical for the rational design and synthesis of novel pyridone-based molecules with potential therapeutic applications.

References

The Solubility Profile of 3-Cyano-4-methyl-2-pyridone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-cyano-4-methyl-2-pyridone, a key intermediate in pharmaceutical and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical frameworks and practical, field-proven methodologies for determining and understanding its solubility in various solvents. The structure of this guide is designed to logically flow from theoretical prediction to experimental determination and data application, ensuring a thorough understanding of this critical physicochemical property.

The Crucial Role of Solubility in Scientific Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a building block in the synthesis of potentially therapeutic agents and functional materials, understanding its solubility is paramount.[1] In drug development, poor aqueous solubility can significantly hinder a compound's bioavailability, making it a critical hurdle to overcome.[2] A comprehensive understanding of a compound's solubility in a range of solvents—from polar to non-polar—is essential for:

-

Reaction Optimization: Selecting the appropriate solvent can significantly impact reaction kinetics, yield, and purity during synthesis. The use of solvents like ethanol in the synthesis of 2-pyridone derivatives highlights the importance of solubility in the reaction medium.[3]

-

Purification Processes: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

Formulation Development: For pharmaceutical applications, dissolving the active pharmaceutical ingredient (API) in a suitable solvent system is often the first step in creating a viable drug product.

-

Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) require the analyte to be dissolved in a mobile phase-compatible solvent.[4]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in different solvents. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting solute-solvent interactions.[5] This model posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of "like dissolves like" is quantified in the HSP model by the "Hansen distance" (Ra) between a solute and a solvent in the three-dimensional Hansen space:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution.[2]

Estimating Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method can be employed for estimation.[6][7] This method assigns specific δd, δp, and δh values to the different functional groups within the molecule. By summing the contributions of each group, an overall HSP for the molecule can be approximated.

The structure of this compound contains the following key functional groups that will contribute to its overall solubility parameters: a pyridone ring, a cyano group, and a methyl group. The pyridone moiety, with its amide-like character, is capable of both hydrogen bond donating and accepting, suggesting a significant δh component.[2] The cyano group is highly polar, contributing to the δp value. The methyl group and the aromatic ring contribute primarily to the δd component.

Caption: Functional group contributions to the Hansen Solubility Parameters of this compound.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in a range of solvents.

Materials and Equipment

-

This compound (≥98% purity)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide (DMSO))

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Oven

Gravimetric Method: A Foundational Approach

The gravimetric method is a straightforward and reliable technique for determining solubility.[8][9]

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For accuracy, it is advisable to filter the supernatant through a 0.45 µm syringe filter.

-

-

Quantification:

-

Transfer the known volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Weight of dish with solute - Weight of empty dish) / Volume of solution taken (L)

-

Caption: Workflow for the gravimetric determination of solubility.

Advanced Analytical Techniques for Quantification

For more precise measurements or when dealing with very low solubilities, instrumental analytical methods are preferred.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[4]

Protocol Outline:

-

Method Development: Develop a reversed-phase HPLC method capable of separating this compound from any potential impurities. A C18 column with a mobile phase consisting of a mixture of water (with a modifier like formic or phosphoric acid) and acetonitrile or methanol is a common starting point for pyridone derivatives.[10]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Prepare the saturated solutions as described in the gravimetric method. After separation of the undissolved solid, dilute an aliquot of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine the peak area. Use the calibration curve to calculate the concentration of this compound in the diluted sample, and then back-calculate to determine the concentration in the original saturated solution.

UV-Vis spectroscopy can be a rapid method for determining concentration, provided the compound has a chromophore and there are no interfering substances.[11] Pyridine and its derivatives typically exhibit UV absorbance.[12][13]

Protocol Outline:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Sample Analysis: Prepare saturated solutions and separate the supernatant as previously described. Dilute a known volume of the saturated solution to bring the absorbance within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample at λmax and use the calibration curve to determine its concentration. Calculate the original solubility.

Data Presentation and Interpretation

For ease of comparison, the experimentally determined solubility data should be presented in a clear and structured format.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) |

| Water | 80.1 | [Experimental Data] | [Calculated Data] |

| Methanol | 32.7 | [Experimental Data] | [Calculated Data] |

| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] |

| Acetone | 20.7 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 6.02 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.38 | [Experimental Data] | [Calculated Data] |

| Hexane | 1.88 | [Experimental Data] | [Calculated Data] |

| DMSO | 46.7 | [Experimental Data] | [Calculated Data] |

(Note: The values in this table are placeholders for experimentally determined data.)

Application of Solubility Data: Determining Hansen Solubility Parameters

With the experimentally determined solubility data, it is possible to calculate the Hansen Solubility Parameters for this compound. This involves using software that takes a list of "good" and "bad" solvents (based on a defined solubility threshold) and their known HSP values to calculate the HSP sphere for the solute.[14] This provides a quantitative measure of the compound's solubility characteristics, which can then be used to predict its solubility in other solvents or solvent blends.[15]

Caption: Logical flow for determining the Hansen Solubility Parameters from experimental data.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions using Hansen Solubility Parameters with robust experimental methodologies such as gravimetric analysis, HPLC, and UV-Vis spectroscopy, researchers and drug development professionals can gain a thorough understanding of this critical physicochemical property. This knowledge is essential for optimizing synthetic routes, developing effective purification strategies, and formulating novel products in the pharmaceutical and material science industries.

References

- 1. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ikm.org.my [ikm.org.my]

- 4. benchchem.com [benchchem.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 15. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

Tautomerism in 3-Cyano-4-methyl-2-pyridone derivatives

An In-Depth Technical Guide to Tautomerism in 3-Cyano-4-methyl-2-pyridone Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is a cornerstone of heterocyclic chemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of these scaffolds. In substituted pyridones, this equilibrium is delicately balanced by the electronic nature of ring substituents and the surrounding microenvironment. This guide provides a detailed examination of the tautomerism in this compound derivatives. We will dissect the competing electronic influences of the cyano and methyl groups, explore the definitive analytical techniques for characterizing the tautomeric populations, and present validated experimental protocols. The insights provided herein are critical for professionals in drug discovery and materials science, where precise control and understanding of molecular structure are paramount for rational design.

The Fundamental Equilibrium: 2-Pyridone vs. 2-Hydroxypyridine

The tautomerism of 2-pyridone is a classic example of a prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms.[1] This results in an equilibrium between two distinct constitutional isomers: the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form.

The position of this equilibrium is not fixed; it is highly sensitive to the molecule's phase and environment.

-

In the Gas Phase: The 2-hydroxypyridine (lactim) tautomer, being a true aromatic heterocycle, is often slightly more stable.[1][2]

-

In the Solid State: The 2-pyridone (lactam) form is overwhelmingly dominant.[1][3] This preference is largely driven by the formation of stable, hydrogen-bonded centrosymmetric dimers, a motif confirmed by X-ray crystallography.[4][5]

-

In Solution: The equilibrium is dictated by solvent polarity. Non-polar solvents like cyclohexane can favor the less polar 2-hydroxypyridine form, whereas polar solvents like water and alcohols strongly shift the equilibrium towards the more polar, zwitterionic 2-pyridone tautomer.[3][6][7]

This environmental sensitivity is a critical consideration in drug development, as the tautomeric form present at a biological target may differ from that in a solid-state formulation.

Modulating the Equilibrium: The Role of Substituents

In the specific case of this compound, the substituents at the C3 and C4 positions exert opposing electronic effects that modulate the tautomeric balance.

-

3-Cyano Group: As a potent electron-withdrawing group (EWG) through both inductive and resonance effects, the cyano group significantly influences the electronic distribution of the ring. Computational and experimental studies on related systems have shown that EWGs can favor the less polar hydroxypyridine tautomer.[8][9] This is because they stabilize the electron-rich aromatic ring of the lactim form.

-

4-Methyl Group: The methyl group is a weak electron-donating group (EDG) via hyperconjugation. This effect tends to stabilize the partial positive charge that can develop on the ring nitrogen in the zwitterionic resonance contributor of the pyridone form, thus slightly favoring the lactam tautomer.

The net effect on the tautomeric equilibrium constant (KT) is a result of the interplay between these groups and the solvent environment. The strong electron-withdrawing nature of the cyano group is generally the dominant influence, making these derivatives more inclined to populate the hydroxypyridine form compared to unsubstituted 2-pyridone, particularly in non-polar to moderately polar solvents.[10]

Analytical Characterization: A Multi-Technique Approach

Unambiguous characterization of the tautomeric state requires a synergistic application of crystallographic, spectroscopic, and computational methods. Each technique provides a unique piece of the structural puzzle.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction (SC-XRD) provides the definitive structure in the solid state. For numerous 3-cyano-2-pyridone derivatives, SC-XRD analysis has confirmed the exclusive presence of the 2-pyridone (lactam) tautomer .[4][11] A recurring structural motif is the formation of planar, centrosymmetric dimers through strong N–H···O=C hydrogen bonds.[5] This dimerization is a powerful driving force that stabilizes the lactam form in the crystal lattice.

Spectroscopic Investigation in Solution

Spectroscopy is essential for probing the tautomeric equilibrium in the solution phase, where most chemical and biological processes occur.

-

UV-Vis Spectroscopy: This is a powerful quantitative tool. The lactam and lactim forms have distinct chromophores and thus different absorption maxima (λmax). The aromatic 2-hydroxypyridine form typically absorbs at a shorter wavelength compared to the more conjugated 2-pyridone form. By comparing the spectrum of a tautomeric compound with its "fixed" N-methyl (pure lactam) and O-methyl (pure lactim) analogues, one can accurately determine the tautomeric ratio in various solvents.[10][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides clear diagnostic markers. The presence of a strong absorption band in the range of 1635–1640 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the lactam form.[4] Concurrently, a broad band between 2800–3100 cm⁻¹ corresponds to the N-H stretch.[4] Conversely, the lactim form would be characterized by an O-H stretching band and the absence of the prominent C=O signal.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton and carbon chemical shifts are sensitive to the tautomeric form, rapid interconversion on the NMR timescale can sometimes result in averaged signals, complicating direct analysis.[12] However, in a suitable solvent like DMSO-d6, the N-H proton of the lactam form is often observable as a distinct, sometimes broad, singlet. The chemical shifts of the ring protons and carbons provide a weighted average of the two forms. A definitive assignment can be achieved by comparing these shifts to those of the locked N-methyl and O-methyl derivatives.[12][14]

Summary of Analytical Signatures

| Technique | 2-Pyridone (Lactam) Tautomer | 2-Hydroxypyridine (Lactim) Tautomer |

| IR Spectroscopy | Strong C=O stretch (~1640 cm⁻¹); N-H stretch (~2800-3100 cm⁻¹)[4] | O-H stretch (~3200-3600 cm⁻¹); Absence of C=O stretch |

| ¹H NMR | Observable N-H proton (often broad, downfield in DMSO) | Observable O-H proton; different ring proton chemical shifts |

| ¹³C NMR | C=O signal (~160-170 ppm) | C-OH signal (~150-160 ppm) |

| UV-Vis | Typically longer λmax due to extended conjugation | Typically shorter λmax |

| SC-XRD | Dominant form in solid state, often as H-bonded dimers[4][11] | Not typically observed in the solid state |

Computational Chemistry: Mechanistic Insight

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for rationalizing experimental observations.[14][15] These methods can:

-

Calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in various solvents using continuum solvation models (e.g., PCM).[1][16]

-

Predict vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectra.[12][14]

-

Analyze the molecular orbitals and charge distribution to provide a deeper understanding of how substituents and solvents influence the tautomeric preference.[8][17]

Validated Experimental Protocol: UV-Vis Determination of Tautomeric Constant (KT)

This protocol outlines the steps to quantitatively assess the tautomeric equilibrium of a this compound derivative across different solvents. The causality is clear: by using fixed analogues that cannot tautomerize, we establish spectral benchmarks for each pure form, allowing for the deconvolution of the equilibrium mixture's spectrum.

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wuxibiology.com [wuxibiology.com]

- 7. echemi.com [echemi.com]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. squ.elsevierpure.com [squ.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted 2-Pyridones: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of a Privileged Scaffold

The 2-pyridone nucleus, a six-membered aromatic heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to act as both a hydrogen bond donor and acceptor make it a versatile building block for the design of novel therapeutics.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted 2-pyridones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these compounds, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to assess their efficacy.

I. The 2-Pyridone Core: A Foundation for Diverse Bioactivity

The inherent chemical characteristics of the 2-pyridone ring system are central to its broad pharmacological potential. The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating, provides a unique combination of aromaticity and amide-like character.[2] This allows 2-pyridone derivatives to serve as bioisosteres for various functional groups, including amides and phenols, enhancing their ability to interact with biological targets.[1] Furthermore, the scaffold's amenability to substitution at multiple positions allows for the fine-tuning of physicochemical properties and biological activity. A general overview of synthetic strategies often involves multicomponent reactions, which offer an efficient and atom-economical approach to generating diverse libraries of substituted 2-pyridones.[2]

II. Anticancer Activity: Targeting the Machinery of Malignancy

Substituted 2-pyridones have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes such as cell cycle progression and signal transduction.

A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of many 2-pyridone derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain novel pyridone compounds have been shown to induce G2/M arrest and apoptosis in liver and breast cancer cells. This is often accompanied by the upregulation of pro-apoptotic proteins like p53 and JNK, and the downregulation of cell cycle-associated proteins such as cyclin D1.

B. Targeting Specific Kinases

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 2-pyridone derivatives have been developed as potent kinase inhibitors.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Certain pyridine-derived compounds have shown potent inhibition of VEGFR-2, with IC50 values in the low micromolar to nanomolar range.[4][5]

-

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. A novel series of substituted pyridones has been identified as highly potent Pim-1 kinase inhibitors, with the most potent compound exhibiting an IC50 of 50 nM.[6]

-

Dual Kinase Inhibition: A promising strategy in cancer therapy is the development of dual inhibitors that target multiple oncogenic pathways simultaneously. Researchers have designed and synthesized novel pyridine and thienopyridine-based scaffolds that exhibit dual VEGFR-2/PIM-1 kinase inhibition, aiming to overcome resistance to antiangiogenic agents.[5]

C. Structure-Activity Relationship (SAR) in Anticancer 2-Pyridones

The anticancer potency of 2-pyridone derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the structure-activity relationships for a selection of 2-pyridone derivatives against various cancer cell lines.

| Compound/Derivative | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| Series 4a | 3-Br-4-NMe2C6H3 at R | Jurkat | 0.33 | [2] |

| Series 4b | 3-Br-4,5-(MeO)2C6H2 at R | Jurkat | 0.58 | [2] |

| Compound 10 | Pyridine-derived | HepG2 | 4.25 | [4] |

| Compound 10 | Pyridine-derived | MCF-7 | 6.08 | [4] |

| Compound 10b | Pyridine-derived | - | (Potent dual inhibitor) | [5] |

| Compound 4d | 1-(3-ethylphenyl)-4-(substituted)-... | HepG2 | 26.5 | [3] |

| Compound 4e | 1-(3-ethylphenyl)-4-(substituted)-... | HepG2 | 19.2 | [3] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test 2-pyridone derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for MTT Assay:

Caption: Workflow of the MTT assay for assessing cytotoxicity.

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Substituted 2-pyridones have demonstrated significant potential as antibacterial and antifungal agents, targeting essential bacterial processes.

A. Mechanism of Action: Targeting Bacterial Enzymes and Processes

The antimicrobial activity of 2-pyridones often stems from their ability to inhibit crucial bacterial enzymes. For example, some derivatives are known to target bacterial DNA gyrase, an enzyme essential for DNA replication.[3] Others may disrupt cell wall synthesis or other vital metabolic pathways.

B. Structure-Activity Relationship (SAR) in Antimicrobial 2-Pyridones

The antimicrobial efficacy of 2-pyridone derivatives is closely tied to their substitution patterns. The following table provides examples of the minimum inhibitory concentrations (MIC) of various 2-pyridone derivatives against different microbial strains.

| Compound/Derivative | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| Compound VII | Pyridone derivative | Streptococcus pneumoniae | 1.95 | [7] |

| Compound VII | Pyridone derivative | Bacillus subtilis | 0.98 | [7] |

| Compound VII | Pyridone derivative | Salmonella typhimurium | 1.9 | [7] |

| Compound VIII | Pyridone derivative | Methicillin-resistant S. aureus | 1 | [7] |

| Gentamicin (Control) | Aminoglycoside | Enterococcus spp. | >128 (for high-level resistance screening) | [8] |

C. Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

-

Prepare Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilutions: Perform serial dilutions of the test 2-pyridone compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Broth Microdilution MIC Assay:

Caption: Workflow of the broth microdilution assay for MIC determination.

IV. Antiviral Activity: Combating Viral Infections

Substituted 2-pyridones have also shown promise as antiviral agents, with notable activity against viruses such as the Hepatitis B Virus (HBV).

A. Mechanism of Action: Inhibition of Viral Replication

The antiviral mechanism of 2-pyridone derivatives against HBV often involves the inhibition of viral DNA replication. By targeting viral polymerases or other essential components of the replication machinery, these compounds can effectively suppress the production of new viral particles.

B. Experimental Protocol: In Vitro HBV Antiviral Assay

The HepG2.2.15 cell line, which stably expresses the HBV genome, is a widely used in vitro model to screen for anti-HBV compounds.

Principle: This assay measures the ability of a compound to inhibit the replication of HBV by quantifying the amount of viral DNA secreted into the cell culture supernatant.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with serial dilutions of the test 2-pyridone derivative. Include a vehicle control and a known anti-HBV drug (e.g., Lamivudine) as a positive control.

-

Incubation: Incubate the plates for several days (e.g., 6 days), with periodic media and compound changes.

-

Supernatant Collection: Collect the cell culture supernatant, which contains secreted HBV virions.

-

Viral DNA Extraction: Extract viral DNA from the supernatant.

-

qPCR Analysis: Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the vehicle control and determine the EC50 (50% effective concentration).

Workflow for In Vitro HBV Antiviral Assay:

Caption: Workflow for the in vitro HBV antiviral activity assay.

V. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Substituted 2-pyridones, most notably Pirfenidone, have demonstrated significant anti-inflammatory properties.

A. Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of 2-pyridone derivatives can be attributed to their ability to modulate key inflammatory signaling pathways.

-

Inhibition of Pro-inflammatory Cytokines: Pirfenidone, an approved drug for idiopathic pulmonary fibrosis, exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9]

-

Modulation of Signaling Pathways: These compounds can interfere with signaling cascades like the NF-κB and MAPK pathways, which are central regulators of the inflammatory response. By inhibiting these pathways, 2-pyridones can reduce the expression of various inflammatory mediators.

NF-κB and MAPK Signaling Pathways:

Caption: Inhibition of NF-κB and MAPK pathways by 2-pyridones.

-

COX Inhibition: Some pyridazinone derivatives, structurally related to 2-pyridones, have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[10]

B. Structure-Activity Relationship (SAR) in Anti-inflammatory 2-Pyridones

The anti-inflammatory activity and COX selectivity of pyridone and related derivatives are influenced by their structural features.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5a | - | 0.77 | 16.70 | [10] |

| Compound 5f | - | 1.89 | 13.38 | [10] |

| Celecoxib (Control) | - | 0.35 | 37.03 | [10] |

| Diclofenac (Control) | 0.076 | 0.026 | 2.9 | [11] |

| Meloxicam (Control) | 37 | 6.1 | 6.1 | [11] |

VI. Conclusion and Future Perspectives

The substituted 2-pyridone scaffold represents a remarkably versatile platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the immense potential of this chemical class. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases continues to grow, the rational design of novel 2-pyridone derivatives targeting specific biological pathways will undoubtedly lead to the development of next-generation therapies for a wide range of human ailments. This guide serves as a foundational resource to aid in these endeavors, providing both the theoretical framework and practical methodologies to unlock the full therapeutic potential of this privileged scaffold.

VII. References

-

Unlocking the Potential of Pirfenidone: A Deep Dive into its Antifibrotic Mechanisms. (URL: --INVALID-LINK--)

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: --INVALID-LINK--)

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: --INVALID-LINK--)

-

Pirfenidone 200 mg Uses, Dosage, Mechanism of Action, and Benefits. (URL: --INVALID-LINK--)

-

Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. (URL: --INVALID-LINK--)

-

Synthesis of 2-pyridones. (URL: --INVALID-LINK--)

-

What is the mechanism of Pirfenidone? (URL: --INVALID-LINK--)

-

Pirfenidone: A Review of Its Use in Idiopathic Pulmonary Fibrosis. (URL: --INVALID-LINK--)

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (URL: --INVALID-LINK--)

-

Bioactive natural products containing 2-pyridone core Natural... (URL: --INVALID-LINK--)

-

Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (URL: --INVALID-LINK--)

-

Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives | Request PDF. (URL: --INVALID-LINK--)

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (URL: --INVALID-LINK--)

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (URL: --INVALID-LINK--)

-

Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (URL: --INVALID-LINK--)

-

IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... (URL: --INVALID-LINK--)

-

Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (URL: --INVALID-LINK--)

-

IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (URL: --INVALID-LINK--)

-

IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated With Compounds 5−7 for 24 h. (URL: --INVALID-LINK--)

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (URL: --INVALID-LINK--)

-

Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (URL: --INVALID-LINK--)

-

Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. (URL: --INVALID-LINK--)

-

Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (URL: --INVALID-LINK--)

-

Inhibitory curves and IC50 values for the reference compound axitinib... (URL: --INVALID-LINK--)

-

Dual VEGFR-2/PIM-1 kinase inhibition towards surmounting the resistance to antiangiogenic agents via hybrid pyridine and thienopyridine-based scaffolds: Design, synthesis and biological evaluation. (URL: --INVALID-LINK--)

-

Antimicrobial activity as MICs (µg/ml) of tested samples against tested organisms. (URL: --INVALID-LINK--)

-

MIC values of different antimicrobial peptides | Download Table. (URL: --INVALID-LINK--)

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (URL: --INVALID-LINK--)

-

Breakpoint tables for interpretation of MICs and zone diameters. (URL: --INVALID-LINK--)

-

MIC values of antimicrobial agents. | Download Table. (URL: --INVALID-LINK--)

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual VEGFR-2/PIM-1 kinase inhibition towards surmounting the resistance to antiangiogenic agents via hybrid pyridine and thienopyridine-based scaffolds: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Cyano-4-methyl-2-pyridone derivatives and their applications

An In-Depth Technical Guide to 3-Cyano-4-methyl-2-pyridone Derivatives: Synthesis, Properties, and Applications

Introduction

The 2-pyridone ring is a "privileged structure" in the fields of medicinal and materials chemistry.[1] Its unique combination of a conjugated system, hydrogen bonding capabilities, and versatile substitution points makes it a foundational scaffold for a vast array of functional molecules. Among its many derivatives, the this compound core stands out as a particularly valuable building block. The presence of the electron-withdrawing cyano group at the 3-position, a nucleophilic nitrogen, and a reactive carbonyl group provides a rich chemical handle for subsequent molecular elaboration.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties, synthetic methodologies, and diverse applications of this compound derivatives. We will explore not just the "how" but the "why," providing insights into the rationale behind synthetic choices and the structure-activity relationships that drive applications ranging from life-saving pharmaceuticals to advanced functional materials.

Chapter 1: The Core Moiety: Physicochemical Properties and Characterization

The parent compound, this compound, is a light yellow to yellow solid that serves as the primary starting point for a multitude of derivatives.[2] Understanding its fundamental properties is critical for its effective use in synthesis and application development.

| Property | Data |

| IUPAC Name | 2-hydroxy-4-methylnicotinonitrile |

| Molecular Formula | C₇H₆N₂O[2] |

| Molar Mass | 134.14 g/mol [2] |

| CAS Number | 93271-59-1 |

| Appearance | Light Yellow to Yellow Solid[2] |

| Storage | Room temperature, dry, inert atmosphere[2] |

A key characteristic of the 2-pyridone ring is its tautomeric equilibrium with its 2-hydroxypyridine form.[3][4] This equilibrium is influenced by the solvent, pH, and substitution pattern, and it plays a crucial role in the molecule's reactivity and its interactions in biological systems.

Analytical Characterization

Robust characterization is essential to confirm the identity and purity of synthesized derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra typically show characteristic signals for the C5-vinyl proton (around 6.0-6.3 ppm) and the C4-methyl protons (around 2.1-2.2 ppm).[5] The N-H proton signal is also observable, though its position can vary. ¹³C NMR provides confirmation of the carbonyl, cyano, and ring carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp peak for the cyano (C≡N) stretch appears around 2215–2258 cm⁻¹, while the carbonyl (C=O) stretch is observed at approximately 1653–1680 cm⁻¹.[5][6] The N-H stretch is also present in the 3180-3300 cm⁻¹ region.

-

UV-Vis Spectroscopy : In ethanol, 3-cyano-6-hydroxy-4-methyl-2-pyridone shows a characteristic UV absorption maximum (λ_max) at around 324 nm.[4] This property is fundamental to its application in dyes and fluorescent materials.

Chapter 2: Synthesis of the 3-Cyano-2-pyridone Scaffold

The synthesis of the 3-cyano-2-pyridone core is typically achieved through a condensation and cyclization reaction. The most common approach involves the reaction of a cyanoacetamide derivative with a β-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone.[3][6] The choice of synthetic methodology often depends on the desired scale, efficiency, and environmental considerations.

Protocol 1: Conventional Synthesis via Reflux

This method is a robust, well-established laboratory procedure for synthesizing a variety of 2-pyridone derivatives. The base catalyst is crucial for deprotonating the active methylene group of cyanoacetamide, initiating the condensation with the dicarbonyl compound.

Step-by-Step Methodology [5][6]

-

Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the N-substituted cyanoacetamide derivative (1 eq.) and acetylacetone (1 eq.).

-

Solvent : Add ethanol (approx. 1.5-2.0 mL per mmol of reactant) as the solvent.

-

Catalyst Addition : Add a catalytic amount of a base, such as potassium hydroxide (KOH) or piperidine.

-

Reaction : Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. A precipitate will often form.

-

Isolation : Collect the solid product by vacuum filtration.

-

Purification : Wash the collected solid with cold ethanol and diethyl ether to remove unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.

Protocol 2: Green Chemistry Approach - Mechanochemical Synthesis

Mechanochemistry offers an environmentally friendly alternative by reducing or eliminating the need for bulk solvents.[3][4] Mechanical energy from ball milling induces the chemical reaction.

Step-by-Step Methodology [3][4]

-

Charging the Mill : Place cyanoacetamide (1 eq.), ethyl acetoacetate (1 eq.), KOH catalyst (1 eq.), and milling balls into a planetary ball mill vial.

-

Solvent (Optional) : A small amount of ethanol can be added as a viscous control agent (VCA) to improve reaction kinetics.

-

Milling : Mill the reactants at room temperature. Reaction parameters such as milling time (e.g., 2-4 hours), vial angular velocity (e.g., 600 rpm), and the number/size of balls must be optimized for best results.

-

Work-up : After milling, dissolve the resulting solid in water.

-

Precipitation : Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the product.

-

Isolation : Collect the 3-cyano-6-hydroxy-4-methyl-2-pyridone product by filtration, wash with water, and dry.

Protocol 3: Process Intensification - Continuous Flow Synthesis

For scalability and industrial production, continuous flow synthesis in microreactors provides superior mass and heat transfer, enhanced safety, and automated control.[7]

Step-by-Step Methodology [7]

-

Stream Preparation : Prepare separate stock solutions of the reactants (e.g., ethyl acetoacetate, cyanoacetamide) and the catalyst (e.g., NaOH) in a suitable solvent like ethanol.

-

System Setup : Use syringe pumps to feed the reactant and catalyst streams into a T-mixer, which then leads into a heated capillary microreactor.

-

Reaction : The reaction occurs as the combined stream flows through the heated microreactor. Residence time (controlled by flow rate) and temperature are key parameters to optimize. High yields can often be achieved in minutes.

-

Collection : The product stream exiting the reactor is collected.

-

Work-up : The collected solution is typically subjected to an in-line or batch work-up process, such as acidification, to precipitate and isolate the final product.

| Synthesis Method | Typical Time | Temperature | Solvents | Yields | Key Advantages |

| Conventional Reflux | 4-6 hours | ~80°C | Ethanol | 60-80% | Simple setup, well-established.[5][6] |

| Mechanochemical | 2-4 hours | Room Temp | None or minimal | ~60% | Eco-friendly, solvent-free, energy efficient.[3][4] |

| Continuous Flow | <10 minutes | Optimized | Ethanol | >60% | Rapid, scalable, improved safety and process control.[7] |

Chapter 3: Applications in Medicinal Chemistry

The 3-cyano-2-pyridone scaffold is a cornerstone in drug discovery, serving both as a pharmacophore and a versatile synthetic intermediate.[7] Its derivatives have demonstrated a wide range of biological activities.

Case Study 1: Cardiotonic Agents

The 2-pyridone structure is found in several commercially important cardiotonic agents used to treat heart failure, such as Milrinone and Amrinone.[3][7] These drugs function as selective inhibitors of phosphodiesterase 3 (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these drugs increase intracellular cAMP levels in cardiac and vascular muscle, leading to increased heart contractility and vasodilation.

Case Study 2: Anticancer Agents

The cyano group is a critical synthetic handle. In the development of the anticancer drug Tazemetostat, an inhibitor of EZH2, a key precursor is a 3-cyano-2(1H)-pyridone.[8] The cyano group is chemoselectively reduced to an aminomethyl moiety, which forms the active pharmacophore of the drug.[8] Furthermore, various 4,6-diaryl-3-cyano-2(1H)-pyridone derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against non-small-cell lung (HOP-92) and breast cancer (MCF7) cell lines.[8]

Case Study 3: Antiviral and Antibacterial Agents

Derivatives of the 2-pyridone core have been extensively investigated as potential antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[9] The scaffold's ability to be readily functionalized allows for the fine-tuning of its binding affinity to the allosteric site of the reverse transcriptase enzyme. Additionally, some 2-pyridone derivatives possess antibiotic activity and can be used to treat infections caused by Gram-negative bacteria.[3][7]

Case Study 4: Agrochemicals

Nature provides a potent example of a 3-cyano-2-pyridone with biological activity: Ricinine. This toxic alkaloid, found in the castor plant, has known insecticidal effects.[1][10] Inspired by this natural product, researchers are developing novel synthetic 3-cyano-2-pyridones as ricinine analogues, aiming to create new and effective insecticides.[1] These derivatives are also used in the formulation of herbicides.[2][4]

| Application Area | Target/Mechanism | Example Compound/Derivative | Reference(s) |

| Cardiology | Phosphodiesterase 3 (PDE3) Inhibition | Milrinone, Amrinone | [3][7] |

| Oncology | EZH2 Inhibition; General Cytotoxicity | Tazemetostat precursor, 4,6-diaryl derivatives | [8] |

| Antiviral (HIV) | Non-Nucleoside Reverse Transcriptase Inhibition | Various N-substituted pyridinones | [9] |

| Agrochemical | Insecticidal Activity | Ricinine (natural lead), synthetic analogues | [1][10] |

| Neurology | AMPA Receptor Antagonism | 1,3,5-triaryl-1H-pyridin-2-ones | [9] |

| Anti-inflammatory | General Anti-inflammatory Properties | Various derivatives | [1][2] |

Chapter 4: Applications in Materials Science

The conjugated π-system and inherent polarity of the 2-pyridone ring make it an excellent building block for functional organic materials, particularly in the fields of optics and polymer science.

Application 1: Fluorescent Scaffolds

3-Cyano-2-pyridone derivatives are widely used to create fluorescent molecules.[5][6] The electronic properties, and thus the fluorescence emission, can be precisely tuned by altering the substituents on the nitrogen and the pyridone ring. This tunability makes them suitable for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

References

- 1. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. idk.org.rs [idk.org.rs]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ricinine - Wikipedia [en.wikipedia.org]

The Guareschi Pyridone Synthesis: A Legacy of Discovery and a Versatile Tool in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted 2-pyridones, a privileged scaffold in medicinal chemistry, owes a significant debt to the pioneering work of Italian chemist Icilio Guareschi.[1][2][3] First reported in the late 19th century, the Guareschi pyridone synthesis has evolved from a classical named reaction into a versatile and enduring strategy for the construction of this important heterocyclic motif.[1][4][5] These structures are integral to a wide array of biologically active compounds and pharmaceutical agents.[6][7] This guide provides a comprehensive overview of the discovery, historical context, mechanism, and practical application of the Guareschi synthesis, tailored for professionals in chemical research and drug development.

I. Historical Context and Discovery: The Work of Icilio Guareschi

Icilio Guareschi (1847–1918) was a prominent Italian chemist whose contributions to organic chemistry include several eponymous reactions.[1][2][3] His work on the synthesis of cyanopyridones, which began to appear in the 1890s, laid the foundation for what is now known as the Guareschi (or Guareschi-Thorpe) synthesis.[1][4][5] The original reactions were published in Italian scientific journals, which led to some initial confusion and a variety of reactions being grouped under the same name.[1]